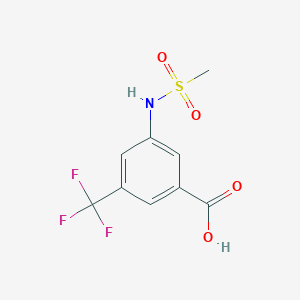

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

3-(methanesulfonamido)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-3-5(8(14)15)2-6(4-7)9(10,11)12/h2-4,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNOCAQSJMOSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291361-71-1 | |

| Record name | 3-methanesulfonamido-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NO4S, featuring a trifluoromethyl group and a methanesulfonamide moiety attached to a benzoic acid structure. The presence of these functional groups contributes to its unique biological profile.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This inhibition can lead to decreased production of pro-inflammatory prostaglandins.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound binds to the active sites of target enzymes, inhibiting their activity. For instance, it has been noted to interact with COX enzymes, blocking their function and reducing inflammation.

- Calcium Ion Modulation : Similar to other benzoic acid derivatives, it may influence calcium ion release from intracellular stores, affecting cellular signaling pathways.

- Transporter Interactions : The compound's structure allows it to interact with membrane transporters, which can alter pharmacokinetics and bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | , |

| Antimicrobial | Activity against bacterial strains | |

| Enzyme inhibition | Modulation of metabolic pathways |

| Mechanism | Description | Implications |

|---|---|---|

| Enzyme Interaction | Binds to COX enzymes | Reduces inflammatory mediators |

| Calcium Ion Modulation | Influences calcium signaling | Affects muscle contraction and neurotransmitter release |

| Transporter Interactions | Alters drug absorption and distribution | Impacts efficacy and safety profile |

Case Studies

Case Study 1: Anti-inflammatory Properties

In a study investigating the anti-inflammatory effects of various benzoic acid derivatives, this compound was found to significantly reduce edema in animal models when administered at specific dosages. The results indicated a dose-dependent response, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that it exhibited significant inhibitory effects on bacterial growth at micromolar concentrations, suggesting its utility as a lead compound for developing new antibiotics.

Research Findings

Recent research has further elucidated the pharmacological profile of this compound:

- In vitro studies have demonstrated that the compound effectively inhibits COX-1 and COX-2 enzymes with IC50 values in the low micromolar range, comparable to established NSAIDs.

- In vivo studies have indicated that administration of the compound leads to reduced inflammatory markers in tissue samples from treated subjects, supporting its anti-inflammatory claims.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pharmaceutical Intermediates

3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been explored as potential inhibitors for certain receptors involved in inflammatory responses and psychiatric disorders .

1.2 Anti-inflammatory Agents

Research indicates that compounds derived from this compound exhibit activity against the substance P (neurokinin-1) receptor, which is implicated in pain and inflammation. These derivatives are being investigated for their potential use in treating conditions such as arthritis and other inflammatory diseases .

1.3 Antitubercular Activity

Some studies have highlighted the use of derivatives of this compound in the synthesis of benzothiazinones, which have shown promising antitubercular activity. The structural modifications enabled by this compound facilitate the development of new therapeutic agents against tuberculosis .

Analytical Chemistry Applications

2.1 Internal Standard for qNMR

The compound is recognized as a suitable internal standard for quantitative nuclear magnetic resonance (qNMR) spectroscopy. Its stability and non-hygroscopic nature make it ideal for accurate mass determinations in various solvents, including DMSO-d6 and CD3OD. This application is crucial for purity assessments and quantitative analysis of complex mixtures in pharmaceutical research .

2.2 Solubility Studies

The solubility characteristics of this compound have been extensively studied to determine its compatibility with various solvents used in NMR studies. Understanding its solubility aids researchers in selecting appropriate conditions for analytical procedures .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (6j)

- Structural Differences :

- Replaces the methanesulfonamido group with a 5-bromo-2-hydroxyphenylsulfonamido group.

- Contains a trifluoromethoxy (-OCF₃) group instead of trifluoromethyl (-CF₃).

- Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, leading to weaker acid strength (higher pKa). Reported purity: ≥95% (AUC) via LCMS and NMR .

3-Methyl-5-(trifluoromethyl)benzoic acid

- Structural Differences :

- Lacks the sulfonamido group; instead, a methyl (-CH₃) group occupies the 3-position.

- Impact on Properties :

3-(Methylthio)-5-(trifluoromethyl)benzoic acid

- Structural Differences :

- Replaces sulfonamido with a methylthio (-SCH₃) group.

- Impact on Properties: Methylthio is less polar than sulfonamido, increasing lipophilicity (logP ~2.5 vs. ~1.5 for the target compound).

3-Iodo-5-[(methanesulfonyl)amino]benzoic acid

- Structural Differences :

- Substitutes trifluoromethyl with an iodine atom at the 5-position.

- Higher molecular weight (C₈H₈INO₄S; ~321.1 g/mol) compared to the target compound (~283.2 g/mol) .

3-Hydroxy-5-(methylsulfonamido)benzoic Acid

- Structural Differences :

- Adds a hydroxyl (-OH) group at the 3-position alongside the sulfonamido.

- Molecular formula: C₈H₉NO₅S (MW: 231.2 g/mol) .

Data Table: Key Properties of Compared Compounds

Research Implications

- Biological Activity : Sulfonamido-containing analogs (e.g., 6j) show promise as enzyme inhibitors due to their hydrogen-bonding capacity, while methylthio or iodo derivatives may prioritize stability or heavy atom applications .

- Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., TMS-diazomethane in ), whereas bromo/chloro substituents necessitate halogenation steps .

Notes

- Structural analogs were selected based on substituent diversity and relevance to medicinal chemistry applications.

- Purity and yield data from synthesis protocols (e.g., 58–95% in ) highlight scalability challenges for sulfonamide derivatives.

Preparation Methods

Grignard Reaction Route

One efficient method involves the formation of a Grignard reagent from a brominated trifluoromethylbenzene intermediate, followed by carboxylation with carbon dioxide gas and acid work-up to yield the trifluoromethyl-substituted benzoic acid.

-

- React 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

- Add carbon dioxide gas at temperatures below 0°C to the Grignard reagent solution.

- Quench the reaction with a strong acid (e.g., hydrochloric acid) to afford 3,5-bis(trifluoromethyl)benzoic acid.

-

- Preferred solvent: THF (most effective for Grignard formation).

- Temperature control critical to maintain below 0°C during CO2 addition.

- Acid quench to liberate the free acid.

-

- High yield and reproducibility.

- Amenable to scale-up due to straightforward reagents and conditions.

| Reagent | Amount | Equivalents | Notes |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)bromobenzene | 107 g (500 mmol) | 1.0 | Starting material |

| Magnesium | Stoichiometric | 1.0 | For Grignard reagent formation |

| Carbon dioxide | Excess | - | For carboxylation |

| Tetrahydrofuran (THF) | Solvent | - | Preferred solvent |

| Strong acid (e.g., HCl) | Excess | - | For acid quench |

This method is described in detail in patent US6489507B1, emphasizing its efficiency and suitability for large-scale manufacture.

Chlorination and Catalytic Hydrolysis Route

An alternative industrially relevant method starts from meta-xylene, which undergoes:

- Chlorination to form meta-bis(trichloromethyl)benzene intermediates.

- Catalytic fluorination with hydrogen fluoride in the presence of a catalyst to introduce trifluoromethyl groups.

Hydrolysis of the fluorinated intermediates in the presence of zinc-containing catalysts and water to yield 3-trifluoromethylbenzoic acid.

-

- Chlorination is initiated by radical initiators or photoinitiators.

- Reaction temperatures are controlled between 60-240°C, preferably 80-150°C.

- Hydrolysis is performed slowly by dripping water at elevated temperatures (~140°C) to ensure complete conversion.

-

- Uses relatively inexpensive starting materials (meta-xylene).

- Avoids costly Grignard reagents.

-

- Requires careful handling of corrosive reagents like hydrogen fluoride.

- Generates waste streams that need treatment.

-

- Hydrolysis step yields ~80% of 3-trifluoromethylbenzoic acid with 99.9% purity after purification.

This process is detailed in Chinese patent CN101066917A and provides a practical route for industrial synthesis.

Introduction of the Methanesulfonamido Group

The methanesulfonamido substituent can be introduced via sulfonamide formation reactions, typically involving:

- Activation of the aromatic amine precursor or direct sulfonation followed by amination.

- Use of methanesulfonyl chloride or related reagents to install the methanesulfonamido group on the aromatic ring.

While specific procedures for 3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid are less frequently detailed in open literature, analogous sulfonamide synthesis methods involve:

- Reacting the corresponding amino-trifluoromethylbenzoic acid derivative with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).

- Reaction typically performed in anhydrous solvents like dichloromethane under cooling to control exotherm.

- Purification by recrystallization or chromatography.

Purification and Characterization

- Purification usually involves recrystallization from suitable solvents or chromatographic techniques.

- Characterization includes melting point determination, NMR (1H, 13C, 19F), HPLC purity analysis, and mass spectrometry.

- Typical melting points for related trifluoromethylbenzoic acids range around 106°C with purity >99%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Grignard Carboxylation | 3,5-Bis(trifluoromethyl)bromobenzene | Mg, THF, CO2 (below 0°C), acid quench | High | High yield, scalable, widely used |

| Chlorination / Catalytic Hydrolysis | Meta-xylene | Cl2, initiator, HF, Zn catalyst, water, 80-150°C | ~80 | Industrial scale, cost-effective but complex |

| Sulfonamide Formation | Amino-trifluoromethylbenzoic acid | Methanesulfonyl chloride, base, solvent | Moderate | Requires careful control, standard sulfonamide chemistry |

Research Findings and Considerations

- The Grignard method provides a direct and efficient route to trifluoromethyl-substituted benzoic acids, which can then be further functionalized.

- The chlorination/fluorination/hydrolysis route offers a cost-effective alternative for large-scale production but involves handling hazardous reagents.

- The methanesulfonamido group introduction is generally performed as a late-stage modification due to its sensitivity.

- Reaction conditions such as temperature, solvent choice, and reagent purity critically affect yields and product quality.

- Environmental and waste treatment considerations are important, especially for industrial processes involving halogenated and fluorinated reagents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Methanesulfonamido-5-(trifluoromethyl)benzoic acid?

- Methodology : A multi-step synthesis is typically employed. First, introduce the trifluoromethyl group via electrophilic substitution or coupling reactions. The methanesulfonamido group can be added using sulfonation reagents (e.g., methanesulfonyl chloride) under basic conditions. Final purification often involves recrystallization from polar aprotic solvents like dimethyl sulfoxide (DMSO) or column chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-sulfonation. Control temperature to prevent decomposition of the trifluoromethyl group .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions and purity. The trifluoromethyl group () appears as a quartet in NMR .

- IR Spectroscopy : Detect sulfonamide N–H stretches (~3300 cm) and carboxylic acid O–H (~2500-3000 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How does solubility impact experimental design for biological assays?

- Methodology : The compound’s low solubility in aqueous buffers (due to the hydrophobic trifluoromethyl group) necessitates the use of co-solvents like DMSO. Optimize concentrations below 1% DMSO to avoid cytotoxicity. For in vitro studies, pre-solubilize in DMSO followed by dilution in assay buffer .

Advanced Research Questions

Q. How do electronic effects of the methanesulfonamido group influence reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing nature of the sulfonamido group activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids at elevated temperatures (80–100°C). Monitor regioselectivity via X-ray crystallography (e.g., using SHELXL ) or computational modeling (DFT) .

- Data Contradictions : Some studies report reduced coupling efficiency compared to non-sulfonated analogs, likely due to steric hindrance from the sulfonamido group .

Q. What strategies resolve discrepancies in crystallographic data for this compound?

- Methodology :

- Twinned Data Refinement : Use SHELXL for high-resolution refinement of twinned crystals. Adjust HKLF 5 instructions to handle pseudo-merohedral twinning .

- Validation Tools : Employ Mercury software to analyze bond lengths/angles and compare with Cambridge Structural Database (CSD) entries for similar benzoic acid derivatives .

Q. How can computational modeling predict biological activity against target enzymes?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamido group and enzyme active sites (e.g., carbonic anhydrase). Validate with experimental IC values .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability .

Methodological Challenges and Solutions

Addressing low yields in large-scale synthesis

- Issue : Scalability is hindered by side reactions during sulfonamido group introduction.

- Solution : Optimize stoichiometry (1.2 eq. methanesulfonyl chloride) and use flow chemistry for better temperature control. Purify intermediates via acid-base extraction .

Mitigating fluorescence quenching in cellular imaging

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.